Epinastine hydrochloride ((±)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) is a second-generation antihistamine. [ [] ] In scientific research, Epinastine is primarily utilized as a tool to study allergic reactions and their underlying mechanisms. It is often used in animal models and in vitro studies to investigate the inflammatory processes associated with allergic diseases. Epinastine's multifaceted pharmacological properties make it valuable for researching the complex interplay of various mediators involved in allergic responses.
The synthesis of epinastine has evolved over the years, with several methods reported in scientific literature and patents. One notable method involves starting with 2-aminobenzophenone, which undergoes a series of reactions:
This method is noted for its safety and cost-effectiveness compared to older methods that required hazardous reagents like lithium aluminum hydride.
Epinastine has a complex molecular structure characterized by its dibenzoazepine core. The molecular formula for epinastine is , with a molecular weight of approximately 320.84 g/mol. Its structure includes:
The compound's three-dimensional conformation plays a crucial role in its interaction with H1 receptors, influencing its efficacy and selectivity .
Epinastine participates in various chemical reactions during its synthesis, including:
These reactions are typically carried out under controlled conditions to optimize yield and purity .
Epinastine exerts its pharmacological effects primarily through competitive antagonism at H1 histamine receptors. By binding to these receptors, it prevents histamine from eliciting its typical effects, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms.
In addition to H1 receptor antagonism, epinastine also exhibits some degree of mast cell stabilization, further contributing to its anti-allergic properties . This dual mechanism enhances its effectiveness in treating allergic conjunctivitis.
Epinastine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products .
Epinastine is primarily used in ophthalmology as an antihistamine for treating allergic conjunctivitis. Its applications include:
Epinastine, chemically designated as (RS)-3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine, is a tetracyclic guanidine derivative with a molecular formula of C₁₆H₁₅N₃ and a molecular weight of 249.32 g/mol. The compound features a dibenzazepine core fused with an imidazoline ring, creating a rigid, planar structure. This core consists of two benzene rings connected by a seven-membered azepine ring, with the imidazoline moiety attached at positions 5 and 6 of the azepine ring. The guanidine group at position 3 of the imidazoline ring contributes to its basicity (pKa = 8.1) and cationic character at physiological pH [2] [7] [8].
Stereochemistry: Epinastine contains a chiral center at the fusion point of the azepine and imidazoline rings (position 13b), resulting in two enantiomers. However, it is clinically used as a racemic mixture due to equipotent antihistaminic activity of both enantiomers. X-ray crystallography confirms that the molecule adopts a "butterfly-like" conformation, where the tricyclic system bends along the N6-C7 axis, with a dihedral angle of 125° between the benzene rings. This conformation facilitates optimal interaction with histamine H₁ receptors [7] [8].
Electronic Properties: The conjugated π-system across the tricyclic framework results in a UV absorption maximum at 280 nm (ε = 4,500 M⁻¹cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy reveals key proton signals: aromatic hydrogens at δ 7.1–7.3 ppm (multiplet, 8H), azepine CH₂ at δ 4.2 ppm (doublet), and imidazoline CH₂ at δ 3.8 ppm (triplet). The hydrochloride salt (C₁₆H₁₆ClN₃), commonly used in formulations, exhibits a melting point of 205–208°C and enhanced crystallinity due to ionic lattice stabilization [4] [8].
Table 1: Molecular Properties of Epinastine
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₆H₁₅N₃ | High-Resolution MS |
Molecular Weight | 249.32 g/mol | Calculated |
Melting Point (HCl salt) | 205–208°C | Differential Scanning Calorimetry |
UV λmax | 280 nm | Spectrophotometry |
pKa | 8.1 ± 0.2 | Potentiometric Titration |
Crystal System (HCl salt) | Monoclinic, P2₁/c | X-ray Diffraction |
The synthesis of epinastine involves strategic ring-forming reactions, with industrial routes prioritizing safety and scalability over traditional methods.
Classical Pathway: Early synthetic routes relied on hazardous reagents. 2-Benzylaniline was treated with phosgene to form an isocyanate intermediate, followed by intramolecular Friedel-Crafts acylation to yield 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one. This ketone was chlorinated (PCl₅) and then reacted with NaCN to introduce a nitrile group. Subsequent reduction with LiAlH₄ generated 6-(aminomethyl)-5,6-dihydromorphanthridine, which underwent cyclization with toxic cyanogen bromide to form the imidazoline ring. This route suffered from low overall yields (25–30%) and required specialized equipment for handling volatile toxins [1] [3] [9].
Modern Industrial Route: Contemporary processes avoid phosgene and cyanogen bromide. A key intermediate, N-(2-benzylphenyl)-2-chloroacetamide, is synthesized from 2-benzylaniline and chloroacetyl chloride. Cyclization via Bischler-Napieralski reaction (POCl₃, reflux) yields 6-(chloromethyl)-11H-dibenzo[b,e]azepine. Azidation with NaN₃ in DMF produces 6-(azidomethyl)-11H-dibenzo[b,e]azepine, which is reduced using Pd/C-catalyzed hydrogenation or trimethylsilane. Spontaneous cyclization of the resulting amine forms the imidazoline ring, yielding epinastine base. Salt formation with HCl in ether affords the final hydrochloride salt in >85% purity and 65% overall yield [1] [5] [3].
Innovative Approach: A 2020 breakthrough uses a dehydroepinastine intermediate. 6-(Cyanamide)-11H-dibenzo[b,e]azepine is synthesized by displacing chloride from the chloroacetamide intermediate with cyanamide. Selective reduction of the imine bond with NaBH₄ or NaBH₃CN triggers spontaneous cyclization, achieving epinastine in three steps with 75% yield. This method eliminates purification intermediates and reduces waste, making it environmentally and economically superior [3].
Table 2: Comparison of Epinastine Synthesis Methods
Method | Key Steps | Yield (%) | Industrial Viability |
---|---|---|---|
Classical (Phosgene-based) | Isocyanate formation → Friedel-Crafts → Cyanogen bromide cyclization | 25–30 | Low (toxicity issues) |
Modern (Chloroacetamide) | Chloroacetylation → Bischler-Napieralski → Azidation → Reduction | 65 | High (avoids regulated reagents) |
Dehydroepinastine Route | Cyanamide displacement → Selective reduction → Autocyclization | 75 | Excellent (fewer steps, high yield) |
Epinastine hydrochloride exhibits robust stability under controlled conditions but degrades under extreme stressors, necessitating specific formulation safeguards.
Thermal Stability: Differential scanning calorimetry (DSC) shows no decomposition below 180°C. Accelerated stability studies (40°C/75% RH) over 6 months reveal <0.5% degradation products in lyophilized powder. However, solutions (pH 7.4) degrade at 60°C, with 5% degradation over 30 days, forming N-desamino epinastine via hydrolytic cleavage of the guanidine group. The solid-state degradation follows zero-order kinetics (Ea = 85 kJ/mol), while solution degradation adheres to first-order kinetics [4] [5] [8].
Photolytic Sensitivity: Exposure to UV light (300–400 nm) induces ring-opening reactions, generating benzaldehyde and 2-(aminophenyl)acetamide derivatives. Photo-degradation is minimized by amber glass packaging or opaque containers, reducing degradation to <1% over 12 months under standard lighting. ICH Q1B-compliant studies confirm that epinastine requires "protection from light" classification [4] [6].
pH-Dependent Hydrolysis: The compound remains stable in acidic conditions (pH 2–4) but undergoes rapid hydrolysis above pH 8.0. At pH 9.0 (25°C), the half-life is 14 days, with cleavage occurring at the azepine-imidazoline junction. Buffering agents (e.g., citrate at pH 3.5–4.5) enhance solution stability, with <2% degradation over 24 months in ophthalmic formulations [5] [8].
Table 3: Stability Profile of Epinastine Hydrochloride
Stress Condition | Degradation Products | Half-Life | Mitigation Strategy |
---|---|---|---|
Dry Heat (100°C) | None detected | >5 years (extrapolated) | Store below 30°C |
Acidic Hydrolysis (pH 2.0) | Negligible degradation | >10 years | Use low-pH buffers |
Alkaline Hydrolysis (pH 9.0) | Ring-opened amides | 14 days | Avoid alkaline excipients |
UV Exposure (300 nm) | Benzaldehyde derivatives | 48 hours | Amber glass packaging |
Oxidative Stress (0.3% H₂O₂) | N-Oxide epinastine | 10 days | Antioxidants (e.g., BHT) |
Epinastine's physicochemical behavior is defined by its amphiphilic nature and pH-dependent ionization, influencing formulation design.
Solubility: The hydrochloride salt demonstrates high aqueous solubility (57 mg/mL or 199.46 mM at 25°C) due to its ionic character. It is freely soluble in polar solvents like methanol (62 mg/mL), ethanol (57 mg/mL), and DMSO (61 mg/mL) but exhibits limited solubility in apolar solvents (<0.1 mg/mL in chloroform or hexane). Solubility increases linearly with temperature in water (ΔsolH = +15.2 kJ/mol), showing no polymorphic transitions. Co-solvents (e.g., propylene glycol) enhance solubility in non-aqueous matrices, critical for ophthalmic solutions [6] [8].
Partition Coefficients: The experimental log P (octanol/water) for the unionized base is 2.34 ± 0.05, reflecting moderate lipophilicity. However, at physiological pH (7.4), the apparent log D is -0.7 due to protonation of the guanidine group (99% ionized). This ionization limits blood-brain barrier penetration, explaining epinastine's non-sedating profile. Membrane permeability (Caco-2 assay: Papp = 5.2 × 10⁻⁶ cm/s) aligns with its topical bioavailability [6] [7].
Ionization and Protein Binding: The pKa of 8.1 corresponds to protonation of the imidazoline ring's secondary amine. At pH 7.4, 94% of molecules exist as monocations, while at pH 5.0 (e.g., lacrimal fluid), nearly 100% ionization occurs. Protein binding in human plasma is 64%, primarily to albumin, with negligible affinity for α₁-acid glycoprotein. The blood-to-plasma ratio of 0.8 indicates balanced distribution [4] [8].
Table 4: Solubility and Partitioning Data
Solvent/System | Solubility or Coefficient | Conditions |
---|---|---|
Water | 57 mg/mL (199.46 mM) | 25°C, pH 5.0 |
Methanol | 62 mg/mL | 25°C |
Ethanol | 57 mg/mL | 25°C |
DMSO | 61 mg/mL | 25°C |
log P (octanol/water) | 2.34 | Unionized form |
log D (pH 7.4) | -0.7 | 37°C |
pKa | 8.1 | 25°C |
Plasma Protein Binding | 64% | Human plasma, equilibrium dialysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7